molecular formula C30H50O B1683181 Tirucallol CAS No. 514-46-5

Tirucallol

Cat. No.: B1683181
CAS No.: 514-46-5
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-HGKXYCPESA-N
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Mechanism of Action

Target of Action

Tirucallol, a triterpene isolated from Euphorbia lactea, primarily targets neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response. They are the first cells to migrate towards a site of inflammation, and their primary function is to fight infection by ingesting microorganisms and releasing enzymes that kill the pathogens .

Mode of Action

This compound exerts its anti-inflammatory effect by interacting with neutrophils and inhibiting their migration . It also affects macrophage functions. In lipopolysaccharide-stimulated macrophages, non-toxic concentrations of this compound potently inhibit nitrite production . This reduction in nitric oxide is a consequence of the inhibition of inducible nitric oxide synthase expression . This compound also slightly affects the generation of prostaglandin E2 .

Biochemical Pathways

It is known that this compound plays a role in the inflammatory response pathway by inhibiting the migration of neutrophils . It also impacts the nitric oxide pathway by inhibiting the expression of inducible nitric oxide synthase

Pharmacokinetics

In silico studies suggest that this compound has low gastrointestinal absorption, which could impact its bioavailability when administered orally

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By inhibiting neutrophil migration and nitric oxide production, this compound can decrease the inflammatory response . This makes it potentially useful in the treatment of conditions characterized by excessive inflammation.

Biochemical Analysis

Comparison with Similar Compounds

Tirucallol is structurally similar to other triterpenoids, such as euphol, euphorbol, and lanosterol . it is unique in its specific biological activities and mechanisms of action. For example:

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-HGKXYCPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317294
Record name (+)-Tirucallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

514-46-5
Record name (+)-Tirucallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirucallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tirucallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 - 134.5 °C
Record name Tirucallol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key biological activities associated with tirucallol?

A1: this compound has demonstrated notable anti-inflammatory [, ] and antifungal [] activities. Additionally, research suggests potential antidiabetic and anticholinesterase properties [].

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies using human aortic endothelial cells (HAEC) show that this compound significantly inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), both crucial for leukocyte adhesion and atherogenesis [, ]. Furthermore, this compound reduces monocyte binding to TNF-α stimulated HAECs and attenuates the phosphorylation of NFkB p65, a key inflammatory signaling molecule [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H50O, and its molecular weight is 426.72 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: this compound is commonly characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , ], and infrared (IR) spectroscopy []. These methods provide insights into the compound's structure, purity, and presence in complex mixtures.

Q5: What are the primary natural sources of this compound?

A5: this compound is found in various plant species, notably those belonging to the Euphorbia genus. Significant sources include Euphorbia tirucalli [, , , , , ], Euphorbia kansui [, ], and Pistacia vera (Pistachio) [].

Q6: How is this compound biosynthesized in plants?

A6: this compound biosynthesis involves the cyclization of the triterpene precursor squalene, a process catalyzed by oxidosqualene cyclases (OSCs) [, ]. Research on Euphorbia tirucalli identified EtOSC5 as a key OSC involved in this compound production, yielding both this compound and its isomer euphol [].

Q7: Have computational methods been used to study this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with specific targets. One study explored the binding of this compound with the ecdysone receptor of lepidopteran pests []. The results suggested potential for this compound to act as an ecdysone agonist or antagonist, offering insights into its insecticidal properties.

Q8: What analytical methods are employed to quantify this compound?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in plant materials and extracts [, , ]. This method allows for the separation and quantification of this compound from other compounds present in complex matrices.

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